molecular formula C23H18FN7O2 B2995344 4-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1170528-15-0

4-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2995344
M. Wt: 443.442
InChI Key: RNJROILIJUHYBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different functional group. Unfortunately, without specific information or a known synthesis route, it’s difficult to provide a detailed analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains several cyclic structures (the pyrazole and pyrimidine rings) as well as a benzamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group might confer some degree of polarity to the molecule, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold, including derivatives of 4-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide, are synthesized through various chemical reactions. For instance, Eleev et al. (2015) describe the synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines, showcasing the methodological advancements in the creation of these compounds. These chemical synthesis pathways enable the exploration of their biological activities and potential applications in medicinal chemistry (Eleev, Kutkin, & Zhidkov, 2015).

Biological and Pharmacological Applications

The pyrazolo[3,4-d]pyrimidine derivatives have been extensively researched for their biological and pharmacological properties. Deng et al. (2014) provide insights into the chemical structure and potential biological interactions of compounds similar to 4-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide. Their work includes the synthesis, characterization, and X-ray crystal structure analysis, highlighting the compounds' potential interactions with biological targets (Deng, Xiao-yan, Peng, Hao, He, & Hong-wu, 2014).

Furthermore, the exploration of substituted pyrazoles and pyrazolo[3,4-d]pyrimidines for their antitumor and antimicrobial activities underscores the significance of these compounds in medicinal chemistry. Riyadh (2011) discusses the synthesis of N-arylpyrazole-containing enaminones and their potential applications in treating various diseases, suggesting the versatility and therapeutic potential of the pyrazolo[3,4-d]pyrimidine core in developing new pharmaceutical agents (Riyadh, 2011).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be of interest in various fields, such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

4-fluoro-N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN7O2/c1-13-4-3-5-17(10-13)30-20-18(12-25-30)22(33)28-23(27-20)31-19(11-14(2)29-31)26-21(32)15-6-8-16(24)9-7-15/h3-12H,1-2H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJROILIJUHYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide

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